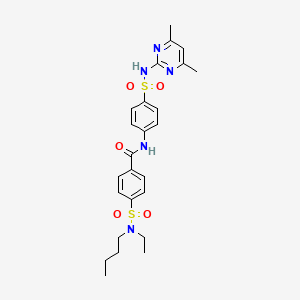

![molecular formula C15H16N4O2 B2529160 1-(2-羟乙基)-5-(2-苯乙基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 899971-63-2](/img/structure/B2529160.png)

1-(2-羟乙基)-5-(2-苯乙基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

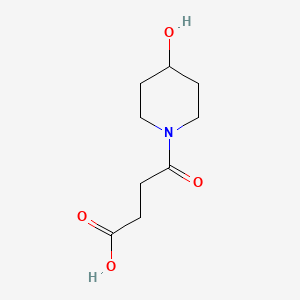

The compound "1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which is a scaffold found in various biologically active compounds. This particular structure is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core with specific substituents at the 1 and 5 positions. The compound's relevance is highlighted by its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-ones that have been studied for their potential as anti-inflammatory, antimicrobial, antiparasitic, anticancer, and phosphodiesterase inhibitors.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of appropriate precursors under conditions that facilitate the formation of the bicyclic ring system. For instance, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones have been synthesized using heteropolyacids as catalysts, which offer high yields and may present a methodological relevance for the synthesis of the compound . Additionally, the synthesis of related structures has been achieved through palladium-catalyzed coupling reactions, which could be applicable to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones is crucial for their biological activity. Docking simulations have been used to understand the interaction of these compounds with biological targets, such as adenosine deaminase, where key pharmacophoric elements have been identified . The presence of specific substituents can significantly influence the binding affinity and selectivity of these molecules towards their targets, as seen in the structure-activity relationship studies of adenosine receptor antagonists .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, which are essential for the diversification of their biological activities. For example, the reaction of substituted derivatives with bis(2,4,5-trichlorophenyl)benzylmalonate has been reported to afford a linear pyrano-oxadiazolopyrimidinedione . Such reactivity could be explored for the target compound to generate novel derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. Computational studies have been conducted to analyze the physicochemical properties, such as geometry optimization, dipole moments, and frontier orbital energies, which are related to their biological activities . The analysis of these properties for the compound could provide insights into its potential as a drug candidate.

科学研究应用

抗癌活性

1-(2-羟乙基)-5-(2-苯乙基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮及其衍生物已被探索其潜在的抗癌特性。研究表明,某些衍生物,特别是像 3,6-二甲基-5-(4-硝基亚苄氨基)-1-苯基-1,5-二氢吡唑并[3,4-d]嘧啶-4-酮这样的衍生物,对特定的癌细胞系(如 MCF-7 人乳腺癌细胞)表现出显着的抗肿瘤活性(Abdellatif 等,2014)。

抗菌活性

该化合物的某些衍生物显示出有希望的抗菌特性。来自吡唑并[3,4-d]嘧啶-4-酮类的合成化合物在各种研究中表现出显着的抗菌活性,表明它们作为抗菌剂的潜力(Rahmouni 等,2014)。

抗炎和溃疡形成研究

1-(2-羟乙基)-5-(2-苯乙基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮的几种衍生物已被研究其抗炎特性。一些研究集中于了解这些化合物的溃疡形成作用,发现某些衍生物在保持良好抗炎活性的同时表现出最小的溃疡形成作用(El-Tombary,2013)。

新型衍生物的合成

吡唑并[3,4-d]嘧啶-4-酮衍生物领域的研究还包括新的合成方法的开发和具有潜在生物活性的新型化合物的制备。这包括探索不同的合成途径并了解这些化合物的结构特征(Önal 等,2008)。

非甾体抗炎药潜力

某些吡唑并[1,5-a]嘧啶衍生物与感兴趣的核心结构密切相关,已被评估为非甾体抗炎药。这些研究集中于它们在没有与许多 NSAID 相关的典型溃疡形成活性的情况下提供抗炎益处的潜力(Auzzi 等,1983)。

生态友好合成和抗菌活性

已经为某些吡唑并[3,4-d]嘧啶-4-酮衍生物开发了环境友好的合成方法。这些方法旨在创建具有广谱抗菌活性的化合物,突出了该化合物在解决微生物耐药性方面的相关性(Ranganath 等,2011)。

属性

IUPAC Name |

1-(2-hydroxyethyl)-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-9-8-19-14-13(10-17-19)15(21)18(11-16-14)7-6-12-4-2-1-3-5-12/h1-5,10-11,20H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCDNFNUEAYTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

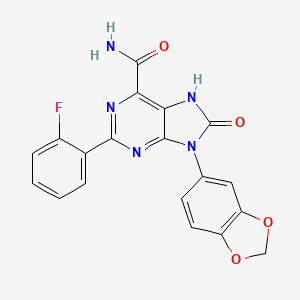

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)